molecular formula C24H20ClN3O2 B12762508 2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride CAS No. 171258-75-6

2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride

Cat. No.: B12762508
CAS No.: 171258-75-6
M. Wt: 417.9 g/mol
InChI Key: PBIBRKHMAIOQIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-quinolinecarboxamide derivatives involves several steps. One common method includes the reaction of quinoline-2-carboxylic acid with various amines under specific conditions. For instance, N-[5-(methylsulfanyl)pentyl]-2-quinolinecarboxamide can be synthesized by dissolving the compound in ethanol and adding a solution of sodium methanethiolate in ethanol-water mixture, followed by stirring at 50°C for 12 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-quinolinecarboxamide derivatives, including N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride, involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene expression . By inhibiting HDACs, this compound can induce the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can lead to the differentiation, proliferation, and apoptosis of cancer cells .

Comparison with Similar Compounds

2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride can be compared with other HDAC inhibitors, such as:

    Trichostatin A: A well-known HDAC inhibitor with a hydroxamic acid moiety.

    Vorinostat (SAHA): Another HDAC inhibitor used in cancer therapy.

    Romidepsin: A cyclic peptide HDAC inhibitor.

Compared to these compounds, 2-quinolinecarboxamide derivatives may offer unique advantages in terms of selectivity and potency due to the presence of the quinoline moiety .

Properties

CAS No.

171258-75-6

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

N-(benzhydrylcarbamoyl)quinoline-2-carboxamide;hydrochloride

InChI

InChI=1S/C24H19N3O2.ClH/c28-23(21-16-15-17-9-7-8-14-20(17)25-21)27-24(29)26-22(18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-16,22H,(H2,26,27,28,29);1H

InChI Key

PBIBRKHMAIOQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=NC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

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